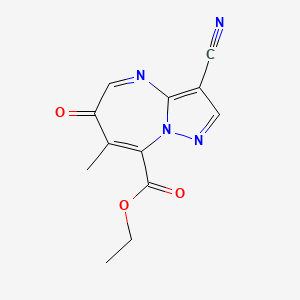

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate

Description

Properties

CAS No. |

77936-97-1 |

|---|---|

Molecular Formula |

C12H10N4O3 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

ethyl 3-cyano-7-methyl-6-oxopyrazolo[1,5-a][1,3]diazepine-8-carboxylate |

InChI |

InChI=1S/C12H10N4O3/c1-3-19-12(18)10-7(2)9(17)6-14-11-8(4-13)5-15-16(10)11/h5-6H,3H2,1-2H3 |

InChI Key |

LKYFEMNLYPYDQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C=NC2=C(C=NN12)C#N)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

Cyclization and Ring Formation

- The core pyrazolo-diazepine ring system is formed by intramolecular cyclization.

- This step is often facilitated by bases such as triethylamine, diisopropylethylamine, or pyridine, which neutralize acids formed during the reaction.

- Alkali metal hydrides (e.g., sodium hydride, potassium hydride) or alkoxides (e.g., potassium t-butylate) can be used to deprotonate intermediates and promote cyclization.

- The reaction medium is typically agitated and temperature-controlled, often starting at low temperatures (0–5 °C) and then allowed to warm to ambient temperature to optimize yield and selectivity.

Introduction of the Cyano Group

- The cyano substituent at position 3 is introduced by nucleophilic substitution using alkaline cyanide sources.

- This step may follow dihydroxylation and cleavage of double bonds in precursor molecules, for example, using osmium tetroxide and sodium periodate, respectively, to prepare suitable intermediates for cyanation.

Esterification

- The ethyl ester group at position 8 is typically introduced by esterification of the corresponding carboxylic acid or acid chloride.

- Diphosgene or other phosgene equivalents can be used to convert acids to acid chlorides, which then react with ethanol to form the ethyl ester.

- The reaction is carried out under controlled temperature and agitation, followed by purification steps such as silica gel chromatography.

Purification and Isolation

- After completion of the synthetic steps, the reaction mixture is subjected to work-up procedures including:

- Washing with aqueous tartaric acid solutions to remove basic impurities.

- Drying over sodium sulfate or magnesium sulfate.

- Evaporation of solvents under reduced pressure.

- Purification by chromatography on silica gel using solvent mixtures such as dichloromethane/ethyl acetate or dichloromethane/acetone with triethylamine additives to improve separation.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Cyclization | Triethylamine, pyridine, or alkali hydrides | 0–25 °C | Base neutralizes acid, promotes ring closure |

| Cyanation | Alkaline cyanide (e.g., KCN, NaCN) | Ambient to mild heat | Nucleophilic substitution |

| Esterification | Diphosgene, ethanol | 0–25 °C | Formation of ethyl ester |

| Work-up | Aqueous tartaric acid wash, drying agents | Ambient | Removal of impurities |

| Purification | Silica gel chromatography | Ambient | Solvent mixtures with triethylamine |

Research Findings and Optimization Notes

- The choice of base is critical; tertiary amines like triethylamine are preferred for neutralizing acids without causing side reactions.

- Alkali metal hydrides and alkoxides provide strong bases for deprotonation but require careful handling due to reactivity.

- Temperature control during cyclization and esterification steps improves yield and purity.

- Chromatographic purification is essential to isolate the target compound from side products and unreacted starting materials.

- The synthetic route allows for variation in substituents, enabling the preparation of analogs for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₂H₁₀N₄O₃

- Molecular Weight : 258.23 g/mol

- Physical State : Solid

- Melting Point : 360.1°C at 760 mmHg

The compound features a pyrazolo[1,5-a][1,3]diazepine core which is significant for its biological activities.

Medicinal Chemistry

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate has been studied for its potential therapeutic effects. The following applications have been identified:

- Anticancer Activity : Recent studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The pyrazolo[1,5-a][1,3]diazepine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Neurological Effects : The compound may also have neuroprotective properties. Research suggests that pyrazolo derivatives can modulate neurotransmitter systems, potentially offering benefits in treating neurodegenerative diseases .

Agricultural Applications

The insecticidal properties of this compound have been explored in agricultural settings:

- Insecticidal Activity : Studies have demonstrated that similar compounds exhibit high insecticidal efficacy against pests like Spodoptera littoralis (cotton leafworm). The LC50 values for these compounds indicate their potential as effective agents for pest control .

Materials Science

The unique chemical structure of this compound opens avenues for applications in materials science:

- Fluorescent Probes : Research has indicated that derivatives of pyrazolo compounds can be used as fluorescent probes in biological imaging due to their photophysical properties. These compounds can serve as markers for studying cellular processes .

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry examined the anticancer activities of various pyrazolo[1,5-a][1,3]diazepine derivatives. The results showed that certain modifications to the core structure enhanced anticancer efficacy against breast and lung cancer cell lines. The study highlighted the importance of substituent groups on the pyrazolo ring in determining biological activity .

Case Study 2: Insecticidal Efficacy

In another study focused on agricultural applications, researchers synthesized several derivatives of ethyl 3-cyano compounds and tested their insecticidal properties against Spodoptera littoralis. The results demonstrated that specific modifications significantly increased bioactivity compared to traditional insecticides like Dimilin .

Mechanism of Action

The mechanism of action of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related heterocycles. Below is a comparative analysis based on molecular structure, properties, and applications:

Table 1: Comparative Analysis of Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate and Analogues

Key Differences and Insights

Core Heterocycle :

- The target compound features a pyrazolo[1,5-a]pyrimidine core, distinct from diazepine (e.g., pyrazolo-triazolodiazepines ) or diazaborolo-pyridine systems (e.g., boron complexes ). This influences electronic properties and reactivity.

Applications :

- Unlike boron complexes optimized for thermally activated delayed fluorescence (TADF) in OLEDs , the target compound is primarily a synthetic intermediate. Pyrazophos, a structural analogue, is commercialized as a fungicide due to its phosphorothioate group .

Synthetic Routes: The target compound is synthesized via cyclization of ethyl 6-acetyl-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate , whereas pyrazolo-triazolodiazepines require tandem reactions of azidomethylpyrazoles with cyanoacetamides .

Research Findings and Structural Implications

- Structural Misassignment : Initial claims of a diazepine structure were disproven via 13C NMR, highlighting the importance of spectroscopic validation in heterocyclic chemistry .

- Thermal Properties: Limited data exist for the target compound, but pyrazolo[1,5-a]pyrimidines generally exhibit moderate thermal stability (melting points ~150–200°C) .

- Biological Activity : While the target compound lacks reported bioactivity, analogues like pyrazophos and thiazolo-triazolo-pyridines show fungicidal and antimicrobial properties, respectively .

Biological Activity

Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine-8-carboxylate (CAS Number: 77936-97-1) is a compound belonging to the family of pyrazolo[1,5-a]diazepines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₀N₄O₃

- Molecular Weight : 258.23 g/mol

- Density : 1.39 g/cm³

- Boiling Point : 360.1°C at 760 mmHg

- Flash Point : 171.6°C

Biological Activities

This compound exhibits a range of biological activities that are of significant interest:

Anticancer Activity

Research indicates that pyrazolo[1,5-a]diazepines have promising anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a study found that certain pyrazolo[1,5-a]pyrimidines showed potent cytotoxic effects against HeLa and L929 cells, suggesting a potential role in cancer therapy .

Enzyme Inhibition

Compounds within this class have been identified as selective inhibitors of specific enzymes. Recent findings highlight their ability to inhibit protein kinases and other enzymes critical in cancer progression and metabolic pathways . The structural modifications at positions 2 and 7 of the pyrazolo[1,5-a]diazepine core can enhance enzyme selectivity and potency .

Psychopharmacological Effects

The compound also shows potential psychopharmacological effects. Pyrazolo[1,5-a]diazepines are being explored for their anxiolytic and sedative properties. Their mechanism may involve modulation of neurotransmitter systems such as GABAergic pathways .

Synthesis and Functionalization

The synthesis of this compound typically involves cyclocondensation reactions of appropriate precursors. Recent advancements include the use of microwave-assisted synthesis to enhance yield and reduce reaction time .

Synthetic Pathway Example

A common synthetic route involves the reaction of NH-amino pyrazoles with biselectrophilic compounds to form the pyrazolo[1,5-a]diazepine structure. The following table summarizes various synthetic methods:

| Method | Reaction Conditions | Yield (%) | References |

|---|---|---|---|

| Microwave-assisted synthesis | THF at 180°C | 88–96% | |

| Traditional reflux | Acetic acid for 3 hours | 80–87% |

Case Study 1: Anticancer Efficacy

In a controlled study examining the effect of ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo(1,5-a)(1,3)diazepine on MKN-45 gastric adenocarcinoma cells, it was found that the compound induced significant apoptosis compared to untreated controls. The study reported a decrease in cell viability by over 50% at concentrations above 10 µM after 48 hours .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of this compound against various kinases involved in cell signaling pathways. Results indicated effective inhibition with IC50 values ranging from 0.5 to 2 µM for specific targets, suggesting its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-cyano-7-methyl-6-oxo-6H-pyrazolo[1,5-a][1,3]diazepine-8-carboxylate, and how do reaction conditions influence regioselectivity?

- Methodology :

- Tandem reactions involving ethyl 4-bromo-3-methylbut-2-enoate and azidomethyl precursors in DMF with potassium carbonate yield fused pyrazolo-diazepine derivatives. Reaction time (8–12 hours) and solvent polarity (DMF vs. THF) critically influence cyclization efficiency and regioselectivity .

- Annulation strategies using 3-amino-4-cyanopyrazole with ethoxymethylene diketones require acidic conditions (e.g., aqueous acetic acid) to favor diazepine ring closure over pyrimidine formation .

- Key Data :

| Reaction Type | Yield (%) | Regioselectivity Driver |

|---|---|---|

| Tandem (DMF) | 76–86 | Solvent polarity |

| Acidic reflux | 62–70 | pH control |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- 13C NMR : The cyano group (δ ~115–120 ppm) and ester carbonyl (δ ~165–170 ppm) are diagnostic. Discrepancies in chemical shifts (e.g., pyrimidine vs. diazepine rings) resolve structural ambiguities .

- X-ray crystallography : Bond lengths (C–N: 1.32–1.38 Å, C=O: 1.21–1.23 Å) and torsion angles (e.g., 55.6° for carboxylate groups) confirm nonplanar geometries .

- Critical Markers :

- IR: Strong ν(C≡N) ~2220 cm⁻¹ and ν(C=O) ~1720 cm⁻¹.

- MS: Molecular ion [M+H]+ at m/z 288.1 (calculated for C₁₁H₁₀N₄O₃) .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in pyrazolo-diazepine derivatives using advanced NMR techniques?

- Methodology :

- 2D NMR (HSQC, HMBC) : Correlate ¹H-¹³C couplings to differentiate pyrimidine (N1–C2–N3) from diazepine (N1–C2–N7) connectivity. For example, HMBC correlations between H-7 and C-8 confirm diazepine ring closure .

- Dynamic NMR : Monitor tautomerism or ring puckering via variable-temperature experiments, particularly for compounds with twisted carboxylate groups (e.g., 55.6° dihedral angle) .

Q. What computational methods are recommended for predicting the reactivity and stability of this compound in different solvents?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model solvation effects. Polar solvents (ε > 30) stabilize zwitterionic intermediates in cyclization reactions .

- Molecular docking : Assess interactions with biological targets (e.g., GABAA receptors) by aligning the compound’s carboxylate group with key binding residues (e.g., Arg87, Tyr160) .

- Key Findings :

| Solvent | ΔG solvation (kcal/mol) | Reactivity (k, s⁻¹) |

|---|---|---|

| DMF | -12.3 | 1.2 × 10⁻³ |

| Acetic acid | -8.9 | 3.5 × 10⁻⁴ |

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic data and crystallographic results?

- Methodology :

- Orthogonal validation : Combine X-ray data (e.g., space group P2₁/c) with 2D NMR to resolve cases where dynamic effects (e.g., ring puckering) skew solution-state spectra .

- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., C–H⋯O chains) to reconcile crystallographic packing with solution-phase hydrogen bonding observed via IR .

- Example : Weak C–H⋯O interactions (2.54 Å) in crystals may not manifest in solution, requiring NOESY to confirm proximity.

Experimental Design Considerations

Q. What strategies optimize yield in large-scale syntheses of pyrazolo-diazepine derivatives?

- Methodology :

- Batch vs. flow chemistry : Flow systems reduce side products (e.g., pyrimidine byproducts) by maintaining precise pH (<5) and temperature (70–80°C) .

- Catalyst screening : K₂CO₃ in DMF improves cyclization efficiency (yield: 76%) compared to NaOAc (yield: 52%) .

- Scale-Up Data :

| Scale (mmol) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 10 | 76 | 98.5 |

| 100 | 68 | 95.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.